molecular formula C5H9N3S B1598102 3-Propylthio-4H-1,2,4-triazole CAS No. 34945-15-8

3-Propylthio-4H-1,2,4-triazole

Cat. No.: B1598102
CAS No.: 34945-15-8
M. Wt: 143.21 g/mol
InChI Key: PAJVYOXCHCXLOM-UHFFFAOYSA-N
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Description

3-Propylthio-4H-1,2,4-triazole is a heterocyclic compound with the chemical formula C5H9N3S It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylthio-4H-1,2,4-triazole typically involves the reaction of propylthiol with 4H-1,2,4-triazole under controlled conditions. One common method includes the use of hydrazine derivatives and carbon disulfide, followed by cyclization to form the triazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or distillation. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Propylthio-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfoxides and sulfones: from oxidation reactions.

    Reduced triazole derivatives: from reduction reactions.

    Halogenated or alkylated triazoles: from substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propylthio-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness of 3-Propylthio-4H-1,2,4-triazole:

Properties

IUPAC Name

5-propylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-2-3-9-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJVYOXCHCXLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371929
Record name 3-Propylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34945-15-8
Record name 3-Propylthio-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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